molecular formula C18H20N2O4 B390664 2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide CAS No. 1207549-54-9

2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B390664
CAS No.: 1207549-54-9
M. Wt: 328.4g/mol
InChI Key: JRDXNRXLXOQSPI-XDHOZWIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-phenylacetohydrazide and 3,4,5-trimethoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazides .

Mechanism of Action

The mechanism of action of 2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trimethoxybenzylidene moiety can interact with cellular receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N’-(3,4-dimethoxybenzylidene)acetohydrazide
  • 2-phenyl-N’-(3,5-dimethoxybenzylidene)acetohydrazide
  • 2-phenyl-N’-(3,4,5-trimethoxyphenyl)acetohydrazide

Uniqueness

2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is unique due to the presence of three methoxy groups on the benzylidene ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications .

Properties

IUPAC Name

2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-15-9-14(10-16(23-2)18(15)24-3)12-19-20-17(21)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,20,21)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDXNRXLXOQSPI-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325322
Record name 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1207549-54-9
Record name 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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